molecular formula C13H11BrINO3S B3217519 5-bromo-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide CAS No. 1179823-75-6

5-bromo-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide

Cat. No. B3217519
CAS RN: 1179823-75-6
M. Wt: 468.11 g/mol
InChI Key: HBCTZHALDXMCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide, also known as BIMS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BIMS is a sulfonamide derivative that contains both bromine and iodine atoms, making it a valuable tool for studying biological systems.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide is not fully understood, but it is thought to work by binding to specific proteins and inhibiting their activity. This compound has been shown to bind to a variety of proteins, including carbonic anhydrase IX and XI, as well as various kinases and phosphatases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. This compound has also been shown to inhibit the activity of certain kinases and phosphatases, which play important roles in cell signaling pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-bromo-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide in lab experiments is its specificity. This compound is able to selectively bind to certain proteins, making it a valuable tool for studying their function. However, one limitation of using this compound is that it may not be effective against all proteins, and its mechanism of action may not be well understood for certain targets.

Future Directions

There are many potential future directions for research involving 5-bromo-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide. One area of interest is the development of new drugs that target specific proteins, using this compound as a starting point. Another potential application is the use of this compound in diagnostic tests for certain diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.

Scientific Research Applications

5-bromo-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide has been used extensively in scientific research, particularly in the field of biochemistry. Its unique chemical structure makes it a valuable tool for studying protein-protein interactions, as well as enzyme kinetics and inhibition. This compound has also been used to study the role of certain proteins in cancer cells, and to investigate the mechanisms of action of various drugs.

properties

IUPAC Name

5-bromo-N-(4-iodophenyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrINO3S/c1-19-12-7-2-9(14)8-13(12)20(17,18)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCTZHALDXMCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrINO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.